molecular formula C18H21ClN2 B1669215 Clomacran CAS No. 5310-55-4

Clomacran

Cat. No. B1669215
CAS RN: 5310-55-4
M. Wt: 300.8 g/mol
InChI Key: JFRLWWDJCFYFSU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Clomacran involves several steps . The first step involves the formation of Grignard reagent from 3-chloro-N,N-dimethylpropylamine . This Grignard reagent then reacts with 2-chloroacridone to afford the tertiary carbinol . Dehydration by means of acid or simply heat gives the corresponding olefin . The final step is a catalytic reduction .


Molecular Structure Analysis

Clomacran has a molecular formula of C18H21ClN2 . Its molecular weight is 300.83 g/mol . The structure contains a tricyclic ring system with an alkyl amine substituent on the central ring .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Clomacran include the formation of a Grignard reagent, a Grignard reaction, dehydration, and catalytic reduction .


Physical And Chemical Properties Analysis

Clomacran has a density of 1.120 g/cm3 . It has a molar mass of 300.83 g/mol . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Therapeutic Efficacy in Schizophrenia

Clomacran, a chlorpromazine analogue of the acridane series, has been evaluated for its therapeutic efficacy in treating schizophrenia. An uncontrolled clinical trial indicated that Clomacran was effective in treating newly admitted schizophrenic patients. The study used two assessment instruments, BPRS and PAF, for detecting therapeutic changes, finding no significant difference in their sensitivity. However, the PAF, a more detailed scale, was better for describing schizophrenic patient populations (Pecknold, Ban, Lehmann, & Climan, 1975).

Encapsulation and Pharmaceutical Processing

Research on the encapsulation of Clomacran phosphate (2-chloro-9[3-(dimethylamino) propyl]acridan phosphate) has revealed a correlation between the flow properties of Clomacran phosphate powder blends and the weight variation of capsules filled using an automatic capsule-filling machine. This study provided insights into the challenges and solutions in the pharmaceutical processing of Clomacran, highlighting the importance of granulation for uniform capsule weight (Irwin, Dodson, & Ravin, 1970).

Effects on Amphibian Health

A study on the hepatic effects of the Clomazone herbicide (notably different but related to Clomacran) in bullfrog tadpoles found that exposure to Clomazone, both in its free form and when associated with nanoparticles, caused increased frequency of melanomacrophage centres, eosinophils accumulation, and lipidosis in the liver. This research is significant in understanding the environmental impact and toxicity of compounds related to Clomacran (de Oliveira et al., 2016).

Agricultural Implications and Soil Interaction

In agricultural settings, Clomazone (another related compound) has been studied for its effects on weed control and soil interaction. For instance, a study explored the impact of Clomazone in soybean fields, examining how different tillage systems influenced its persistence and efficacy. The results contribute to our understanding of how such compounds interact with agricultural practices and environmental conditions (Mills, Witt, & Barrett, 1989)

Safety And Hazards

Clomacran was withdrawn from the market in the UK due to liver toxicity in 1982 . This suggests that it may have potential safety and health hazards, particularly related to liver function.

Relevant Papers Several papers were found in the search results. One paper discusses the pharmacological evaluation of Clomacran . Another paper presents a systematic review and meta-analysis challenging the dogma of equal efficacy of antipsychotic drugs . A third paper discusses Clomacran in the treatment of schizophrenic patients . These papers could provide more detailed information on the various aspects of Clomacran.

properties

IUPAC Name

3-(2-chloro-9,10-dihydroacridin-9-yl)-N,N-dimethylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2/c1-21(2)11-5-7-14-15-6-3-4-8-17(15)20-18-10-9-13(19)12-16(14)18/h3-4,6,8-10,12,14,20H,5,7,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFRLWWDJCFYFSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCC1C2=CC=CC=C2NC3=C1C=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

22199-46-8 (phosphate[1:1])
Record name Clomacran [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005310554
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID20863518
Record name 2-Chloro-9,10-dihydro-N,N-dimethyl-9-acridinepropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20863518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Clomacran

CAS RN

5310-55-4
Record name 2-Chloro-9,10-dihydro-N,N-dimethyl-9-acridinepropanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5310-55-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Clomacran [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005310554
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloro-9,10-dihydro-N,N-dimethyl-9-acridinepropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20863518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CLOMACRAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5B1UZF65WW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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